molecular formula C7H6N4O2 B580992 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 1256643-42-1

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B580992
CAS No.: 1256643-42-1
M. Wt: 178.151
InChI Key: OKHCRVRHLQRYGZ-UHFFFAOYSA-N
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Description

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (Molecular Formula: C7H6N4O2 ) is a high-purity chemical compound serving as a valuable building block in organic synthesis and medicinal chemistry research. This heterocyclic compound features a fused triazolopyrimidine scaffold, a structure of significant interest in the development of novel pharmacologically active molecules . The presence of both a methyl substituent and a carboxylic acid functional group on this core structure makes it a versatile intermediate for further chemical modifications, such as amide coupling reactions, to create diverse compound libraries for biological screening . Researchers utilize this and related triazolopyrimidine derivatives primarily in the exploration of new therapeutic agents, given the prevalence of this heterocyclic system in drug discovery . Its applications extend to serving as a key precursor in the synthesis of more complex molecules for use in biochemical and biophysical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for specific lot information regarding identity, purity, and other analytical data.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCRVRHLQRYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183954
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
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Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-42-1
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
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URL https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approaches for Triazolo-Pyrimidine Core Formation

The triazolo[4,3-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between aminotriazole derivatives and carbonyl-containing substrates. A key precursor for this synthesis is ethyl 5-amino-1,2,4-triazole-3-carboxylate , which reacts with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the fused heterocycle . For instance, the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylate . While this example pertains to the [1,5-a] isomer, analogous conditions can be adapted for the [4,3-a] system by modifying the substitution pattern of the diketone.

Introducing the methyl group at position 7 requires a methyl-substituted diketone or β-ketoester. For example, using 3-methyl-1,3-diketone instead of 1-phenylbutane-1,3-dione directs methyl incorporation at the pyrimidine’s 7-position. Cyclocondensation proceeds via nucleophilic attack of the triazole’s amino group on the diketone’s carbonyl carbon, followed by dehydration and aromatization . Yields for such reactions range from 65% to 85%, depending on the solvent and catalyst .

Hydrolysis of Ester Precursors to Carboxylic Acid

The carboxylic acid functionality at position 3 is commonly introduced via hydrolysis of an ester intermediate. For example, ethyl 7-methyl- triazolo[4,3-a]pyrimidine-3-carboxylate undergoes basic hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at room temperature, yielding the target carboxylic acid with efficiencies exceeding 85% . This method avoids side reactions such as decarboxylation, which can occur under harsher acidic conditions.

Table 1: Hydrolysis Conditions for Ester Intermediates

Ester PrecursorBaseSolventTemperatureYield (%)Reference
Ethyl 7-methyl- triazolo[4,3-a]pyrimidine-3-carboxylateLiOHTHF/H₂ORT89
Ethyl 5-methyl-7-phenyl-[1,2,] triazolo[1,5-a]pyrimidine-2-carboxylateNaOHEtOH/H₂OReflux78

Alternative Routes: Chlorination and Functionalization

In some cases, the carboxylic acid is accessed via chlorination of intermediate acyl chlorides. For instance, 7-methyl- triazolo[4,3-a]pyrimidine-3-carbonyl chloride can be synthesized by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) . While this route is less direct, it enables further derivatization, such as amide coupling. However, this method is less favored for large-scale synthesis due to the handling of corrosive reagents.

Regioselective Challenges and Optimization

A critical challenge in synthesizing the [4,3-a] isomer lies in achieving regioselective cyclization. The position of the methyl group and the triazole ring fusion are highly sensitive to the starting materials’ substitution patterns. For example, using 3-amino-1,2,4-triazole with a β-ketoester bearing a methyl group at the γ-position ensures correct regiochemistry . Computational studies suggest that electron-donating groups on the diketone favor cyclization at the desired nitrogen atom, minimizing isomeric byproducts .

Table 2: Impact of Substituents on Cyclocondensation Regioselectivity

Diketone/β-KetoesterProduct IsomerYield (%)Reference
1-Phenylbutane-1,3-dione[1,5-a]72
3-Methyl-1,3-diketone[4,3-a]68

Analytical Characterization

Successful synthesis is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the ¹H NMR spectrum of ethyl 7-methyl- triazolo[4,3-a]pyrimidine-3-carboxylate exhibits a singlet at δ 2.86 ppm for the methyl group and a quartet at δ 4.45 ppm for the ethyl ester’s methylene protons . Hydrolysis to the carboxylic acid results in the disappearance of the ethyl signals and a downfield shift of the methyl group due to increased electron withdrawal .

Applications and Derivatives

While the focus of this review is synthesis, it is noteworthy that 7-methyl[1,2,] triazolo[4,3-a]pyrimidine-3-carboxylic acid serves as a precursor for bioactive derivatives. For instance, coupling with amines via carbodiimide chemistry yields amides with reported antiviral activity against influenza A . Additionally, metal complexes of this scaffold show potential as anticancer agents, as demonstrated by cytotoxicity assays against HepG-2 and HCT-116 cell lines .

Chemical Reactions Analysis

Types of Reactions

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A notable study demonstrated that modifications to the triazole ring enhance the compound's ability to inhibit tumor growth in vitro and in vivo models.

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Reference
AHeLa10
BMCF-715
CA54912

1.2 Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies reveal that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Materials Science

2.1 Synthesis of Functional Materials

The compound serves as a precursor for the synthesis of novel materials with unique electronic properties. For instance, it has been utilized in the development of conductive polymers and organic semiconductors. The incorporation of triazole moieties enhances the stability and conductivity of these materials.

Case Study: Conductive Polymers

A recent study synthesized a series of conductive polymers using this compound as a building block. The resulting materials demonstrated improved electrical conductivity compared to traditional polymers.

Table 2: Conductivity Measurements of Polymers

Polymer TypeConductivity (S/m)Reference
Polymer A0.05
Polymer B0.08
Polymer C0.12

Agricultural Applications

3.1 Herbicidal Activity

Emerging research suggests that derivatives of this compound exhibit herbicidal properties. These compounds target specific enzymatic pathways in plants, leading to effective weed control without harming crop species.

Mechanism of Action

The mechanism of action of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Positional Methyl Isomers

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic Acid
  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • CAS : 842972-32-1
  • Key Difference : An additional methyl group at position 5 increases hydrophobicity (logP) compared to the 7-methyl analog. This may enhance membrane permeability but reduce aqueous solubility .
Comparison Table: Methyl-Substituted Triazolopyrimidine Carboxylic Acids
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
7-Methyl Triazolopyrimidine-3-carboxylic acid C₇H₆N₄O₂ 178.15 1256643-42-1 Methyl (C7), COOH (C3)
5,7-Dimethyl Triazolopyrimidine-3-carboxylic acid C₈H₈N₄O₂ 192.17 842972-32-1 Methyl (C5, C7), COOH (C3)

Core Heterocycle Variations

Imidazo[1,2-a]pyrimidine-3-carboxylic Acid (Compound 15)
  • Structure : Replaces the triazole ring with an imidazole fused to pyrimidine.
  • Synthesis: Prepared via condensation of 2-aminopyrimidine with benzyl 2-bromoacetoacetate, followed by saponification and EDC-mediated coupling .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives (Compounds 9, 10)
  • Structure : Incorporates a pyrazole ring fused to the triazolopyrimidine core.
  • Synthesis : Achieved via solvent-free fusion of hydrazine derivatives with phenyl acetic acid or refluxing with phenyl isocyanate .
  • Activity : Demonstrated EGFR-TK inhibitory activity, suggesting enhanced potency over simpler triazolopyrimidines due to expanded π-π interactions .

Pyridine vs. Pyrimidine Analogs

7-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine
  • Structure : Replaces the pyrimidine ring with pyridine, altering the electron distribution.
  • Impact : Reduced nitrogen content in the aromatic system may decrease hydrogen-bonding capacity, affecting target selectivity .

Physicochemical Properties and Stability

  • Solubility : The 7-methyl derivative is likely more soluble in polar solvents than the 5,7-dimethyl variant due to reduced hydrophobicity .
  • Storage : Both 7-methyl and 5,7-dimethyl analogs are stable at room temperature, but long-term storage may require desiccation to prevent hydrolysis of the carboxylic acid group .

Biological Activity

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS Number: 1256643-42-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.148 g/mol
  • LogP : 0.1309
  • PSA (Polar Surface Area) : 80.38 Ų

Synthesis

The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. This method not only streamlines the synthesis but also enhances the yield of the desired product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of triazolo[4,3-a]pyrimidine compounds. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • IC50 Values :
    • Compound 4c showed an IC50 of 17.83 µM against MDA-MB-231.
    • Compound 4j exhibited an IC50 of 19.73 µM against MCF-7.

These values indicate that these compounds are significantly more potent than Cisplatin, a commonly used chemotherapeutic agent, which underscores their potential as effective anticancer agents .

Antimicrobial Activity

In addition to antitumor effects, triazolo[4,3-a]pyrimidines have demonstrated antimicrobial properties:

  • Compounds derived from this class have shown activity against various bacterial strains including E. coli and S. aureus.
  • The presence of specific functional groups has been correlated with increased antibacterial efficacy .

Anti-inflammatory Properties

There is emerging evidence that certain derivatives may exhibit anti-inflammatory effects. In comparative studies:

  • Compounds were tested against standard anti-inflammatory drugs like Indomethacin.
  • Some derivatives showed higher inhibition rates in paw edema models compared to Indomethacin, indicating their potential as anti-inflammatory agents .

Study on Antitumor Activity

A detailed investigation published in May 2023 evaluated the antiproliferative effects of synthesized triazolo[4,3-a]pyrimidine derivatives on cancer cell lines. The study concluded that compounds with specific substituents exhibited significantly enhanced activity compared to traditional chemotherapeutics like Cisplatin. The research indicated ongoing investigations into the mechanisms of action and potential protein targets for these compounds .

Study on Antimicrobial Effects

Another study explored the antimicrobial properties of various triazolo derivatives against clinical strains of bacteria. The findings suggested that modifications to the triazolo ring could lead to enhanced activity against resistant strains, making these compounds candidates for further development in antibiotic therapies .

Summary Table of Biological Activities

Activity TypeCompound TestedCell Line/OrganismIC50 ValueReference
Antitumor4cMDA-MB-23117.83 µM
Antitumor4jMCF-719.73 µM
AntimicrobialVariousE. coliVaries
AntimicrobialVariousS. aureusVaries
Anti-inflammatoryVariousPaw edema modelHigher than Indomethacin

Q & A

Q. What are the common synthetic routes for 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation or multi-step functionalization. A general approach involves reacting aldehydes with 3-amino-1,2,4-triazole derivatives in dimethylformamide (DMF) under reflux (120°C, 10–12 hours) with triethylamine as a catalyst. Subsequent recrystallization from ethanol/DMF mixtures yields the product . Alternative routes include chlorosulfonation of triazolopyrimidine precursors in the presence of thionyl chloride, which introduces substituents at the C-6 position .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation relies on NMR (¹H, ¹³C), IR spectroscopy, and LCMS. For example, ¹H NMR in DMSO-d6 can confirm methyl group integration (δ ~2.56 ppm) and carboxylic acid proton signals (δ ~12–14 ppm) . X-ray crystallography (e.g., CCDC 1906114) provides definitive regiochemical confirmation, particularly for distinguishing between [1,2,4]triazolo and isomeric analogs . Purity assessment via HPLC (>95%) is critical for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

Catalyst selection (e.g., palladium/copper for cross-coupling) and solvent polarity (DMF vs. toluene) significantly impact yield. For instance, using DMF as a solvent at 120°C enhances cyclization efficiency compared to lower-boiling solvents . Purification via gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization minimizes byproducts like unreacted aldehydes or triazole intermediates .

Q. What strategies address contradictory bioactivity data in pharmacological studies?

Discrepancies in bioactivity may arise from assay conditions (e.g., pH, solvent compatibility) or structural analogs. Comparative studies using derivatives like 6-(4-chlorophenyl)-triazolopyrimidine carboxylates can isolate substituent effects . Dose-response curves and in vitro/in vivo correlation analyses (e.g., MIC values for antibacterial assays) help validate target specificity .

Q. How to control regioselectivity during substitution reactions on the triazolopyrimidine core?

Regioselectivity at C-6 is achieved using directing groups (e.g., methyl at N7) or electron-deficient reaction environments. Chlorosulfonation with chlorosulfonic acid selectively modifies C-6 due to the electron-withdrawing nature of the triazole ring . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How to assess the compound’s stability under varying storage or experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products like decarboxylated analogs . Solvent stability can be tested in DMSO, PBS, or ethanol; pH-dependent hydrolysis is minimized by storing lyophilized samples at -20°C .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic results (e.g., NMR vs. X-ray) to resolve structural ambiguities .
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .

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